2-(5-Bromothiazol-2-YL)acetonitrile
Overview
Description
2-(5-Bromothiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3BrN2S . It has been widely used in various scientific experiments due to its excellent biological properties.
Molecular Structure Analysis
The molecular structure of 2-(5-Bromothiazol-2-YL)acetonitrile consists of a bromothiazole ring attached to an acetonitrile group . The InChI code for this compound is1S/C5H3BrN2S/c6-5-8-3-4 (9-5)1-2-7/h3H,1H2
. Physical And Chemical Properties Analysis
2-(5-Bromothiazol-2-YL)acetonitrile has a molecular weight of 203.06 g/mol . Its exact mass and monoisotopic mass are 201.92003 g/mol . It has a topological polar surface area of 64.9 Ų .Scientific Research Applications
Electrochemical Applications
- Electrochemical Reduction Studies : The electrochemical reduction of 2-bromothiazole at carbon cathodes in acetonitrile has been explored, revealing insights into the cleavage of carbon-bromine bonds and the reduction of thiazole. This research contributes to the understanding of electrochemical processes in organic compounds (Ji & Peters, 1998).
Synthesis of Novel Compounds
- Creation of Novel Antimicrobial Agents : Research has led to the synthesis of novel compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, demonstrating potential as antimicrobial agents. Such studies highlight the role of this chemical in developing new pharmacological substances (Zaidi et al., 2021).
Chemical Synthesis and Analysis
- Synthesis of Functionalized Thiazole Frameworks : Research has demonstrated the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, showcasing the utility of this compound in creating complex organic structures with potential antibacterial and antimycobacterial activities (Belveren et al., 2017).
Development of Heterocyclic Compounds
- Facilitation in Heterocyclic Derivative Synthesis : The compound has been used in the synthesis of novel heterocyclic compounds, such as benzo-fused macrocyclic dicarbonitriles and pyrazolo-fused macrocycles containing thiazole subunits, which are important in various chemical and pharmaceutical applications (Ahmed et al., 2020).
Miscellaneous Applications
- Utility in Antitumor Activities : A study on the utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives showed promising results against cancer cells, highlighting its potential in antitumor research (Wardakhan et al., 2011).
Future Directions
properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOOFSSXAYVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiazol-2-YL)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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